molecular formula C11H10FNO2 B12823556 Methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate

Methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate

Cat. No.: B12823556
M. Wt: 207.20 g/mol
InChI Key: YXEHABBTANNOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 4th position, a methyl group at the 7th position, and a carboxylate ester at the 2nd position of the indole ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Fluorination: Introduction of the fluorine atom at the 4th position using a fluorinating agent such as Selectfluor.

    Methylation: The methyl group is introduced at the 7th position using methyl iodide in the presence of a base like potassium carbonate.

    Esterification: The carboxylate ester is formed by reacting the indole derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-fluoro-7-methyl-1H-indole-2-carboxylic acid.

    Reduction: Formation of 4-fluoro-7-methyl-1H-indole-2-methanol.

    Substitution: Formation of 3-bromo-4-fluoro-7-methyl-1H-indole-2-carboxylate.

Scientific Research Applications

Methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The methyl and ester groups contribute to its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-7-methyl-1H-indole-2-carboxylate
  • Methyl 4-bromo-7-methyl-1H-indole-2-carboxylate
  • Methyl 4-fluoro-1H-indole-2-carboxylate

Uniqueness

Methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate is unique due to the specific positioning of the fluorine and methyl groups, which influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and ability to participate in hydrogen bonding, making it a valuable compound in various research applications.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

methyl 4-fluoro-7-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10FNO2/c1-6-3-4-8(12)7-5-9(11(14)15-2)13-10(6)7/h3-5,13H,1-2H3

InChI Key

YXEHABBTANNOJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.